![molecular formula C24H21N7O2 B2404776 N-(2-metoxifenil)-5-metil-2,7-bis(piridin-3-il)-4H,7H-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida CAS No. 540504-49-2](/img/structure/B2404776.png)
N-(2-metoxifenil)-5-metil-2,7-bis(piridin-3-il)-4H,7H-[1,2,4]triazolo[1,5-a]pirimidina-6-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-2,7-bis(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- RORγt Antagonistas inversos: Este compuesto actúa como un antagonista inverso de RORγt, lo que lo hace relevante para enfermedades autoinmunes y afecciones inflamatorias .
- Inhibidores enzimáticos: Muestra actividad inhibitoria contra enzimas como PHD-1, JAK1 y JAK2 . Estas enzimas desempeñan funciones cruciales en varios procesos celulares, convirtiéndolas en posibles objetivos farmacológicos.
- Trastornos cardiovasculares: Los investigadores han explorado su uso en el tratamiento de trastornos cardiovasculares .
- Diabetes tipo 2: El compuesto tiene implicaciones en el manejo de la diabetes tipo 2 .
- Trastornos hiperproliferativos: Puede ser útil en el tratamiento de trastornos hiperproliferativos .
Ciencias de los Materiales
Más allá de las aplicaciones medicinales, la 1,2,4-triazolo[1,5-a]piridina encuentra utilidad en las ciencias de los materiales:
- Materiales funcionales: Los investigadores han investigado su uso en el desarrollo de materiales funcionales .
- Catálisis: La estructura única del compuesto podría servir potencialmente como catalizador o ligando en varias reacciones .
Síntesis orgánica
El método de síntesis ecológico de 1,2,4-triazolo[1,5-a]piridinas en condiciones de microondas es notable. Este enfoque sin catalizador permite la producción eficiente del compuesto a partir de enaminonitrilos y benzohidrazidas . La metodología demuestra un amplio alcance del sustrato y una buena tolerancia al grupo funcional, lo que da como resultado rendimientos excelentes.
En resumen, las propiedades versátiles de este compuesto lo convierten en un candidato prometedor para el desarrollo de fármacos, la ciencia de los materiales y la síntesis orgánica. Los investigadores continúan explorando su potencial en varios campos, y su utilidad sintética sigue siendo un área de investigación activa.
Para obtener información más detallada, puede consultar los artículos de investigación originales citados en las referencias . 🌟
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . This interaction can lead to changes in cellular processes controlled by these proteins.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, cell growth, and differentiation .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including immune disorders, cancer, and metabolic diseases .
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2,7-dipyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-18-9-3-4-10-19(18)33-2)21(16-7-5-11-25-13-16)31-24(27-15)29-22(30-31)17-8-6-12-26-14-17/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSXWBOCMYFMHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)
![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)
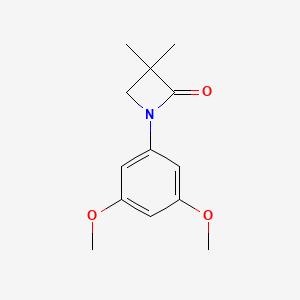
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)

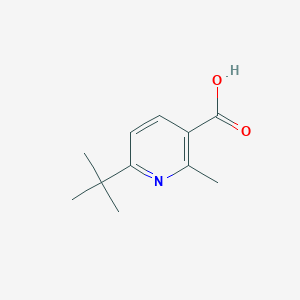


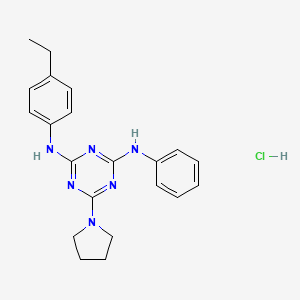
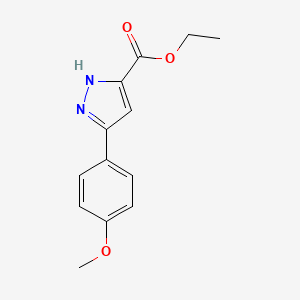
![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2404713.png)
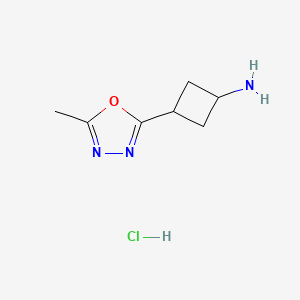
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
